molecular formula C14H13N3O B13095619 4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one

4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B13095619
M. Wt: 239.27 g/mol
InChI Key: UGGNVCHPWRKXFB-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of 4-nitroaniline with o-phenylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-Nitrophenyl)-3,4-dihydroquinoxalin-2(1H)-one.

    Reduction: Reformation of this compound.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes, leading to cell lysis. In medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)-3,4-dihydroquinoxalin-2(1H)-one: Known for its antimicrobial and potential anticancer properties.

    2-(4-Aminophenyl)benzothiazole: Another heterocyclic compound with antimicrobial activity.

    4-Aminothiophenol: Used in the synthesis of various organic compounds and has applications in surface-enhanced Raman spectroscopy.

Uniqueness

This compound is unique due to its quinoxaline core, which provides a versatile scaffold for the development of various pharmaceutical agents. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-(4-aminophenyl)-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H13N3O/c15-10-5-7-11(8-6-10)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9,15H2,(H,16,18)

InChI Key

UGGNVCHPWRKXFB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)N

Origin of Product

United States

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